molecular formula C16H11NO3 B11855577 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 832122-97-1

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Katalognummer: B11855577
CAS-Nummer: 832122-97-1
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: DWKXFZVHUDEBGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound. It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzaldehyde with suitable reagents in the presence of a catalyst can lead to the formation of the quinoline core, which is then further functionalized to introduce the dioxolo ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline core, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets. For instance, it can inhibit topoisomerases, enzymes that regulate DNA topology, thereby interfering with DNA replication and transcription . This inhibition can lead to apoptosis in cancer cells, making it a potential antineoplastic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific dioxolo ring fusion, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its potential as a versatile compound in various research applications.

Eigenschaften

CAS-Nummer

832122-97-1

Molekularformel

C16H11NO3

Molekulargewicht

265.26 g/mol

IUPAC-Name

8-phenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C16H11NO3/c18-16-7-11(10-4-2-1-3-5-10)12-6-14-15(20-9-19-14)8-13(12)17-16/h1-8H,9H2,(H,17,18)

InChI-Schlüssel

DWKXFZVHUDEBGY-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.